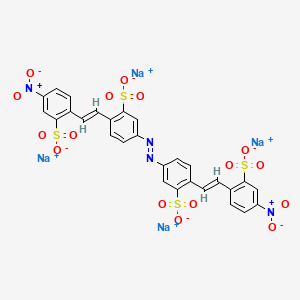

Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 228-463-6 is known as 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone. This compound is a derivative of naphthalene and is characterized by its unique structure, which includes a quinone moiety and a tetrahydronaphthalene ring system. It has a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone can be achieved through several methods. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the compound can be synthesized from 2-methyl-1,4-naphthoquinone through a series of reduction and cyclization steps .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various electrophiles and nucleophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction may produce hydroquinone derivatives .

Scientific Research Applications

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where quinone derivatives are known to be effective.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species that can modulate cellular processes. This redox activity is crucial for its biological effects, including enzyme inhibition and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

- 5-methoxy-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone

- 8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione

- Miescher-Wieland ketone

Uniqueness

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is unique due to its specific structural features, such as the presence of a methyl group at the 8a position and the tetrahydronaphthalene ring system. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate), commonly referred to as Tetrasodium Azo, is a synthetic compound that exhibits significant biological activity. This article delves into its chemical properties, biological effects, and relevant case studies that highlight its applications and implications in various fields.

- Molecular Formula : C40H28N10O19S4.4Na

- Molecular Weight : 0 (exact weight not specified)

- CAS Number : 94279-16-0

The compound is characterized by its azo linkage and sulfonate groups, which contribute to its solubility in water and potential reactivity in biological systems. The presence of nitro groups also suggests possible interactions with cellular components.

Tetrasodium Azo acts primarily as a reactive oxygen species (ROS) generator , which can influence various cellular processes. The compound's ability to produce ROS has been linked to:

- Cell Proliferation : It has been observed to impact cell growth positively or negatively depending on the concentration and exposure duration.

- Apoptosis Induction : High concentrations can lead to programmed cell death in certain cancer cell lines, making it a candidate for therapeutic applications.

Toxicological Profile

The compound is classified as toxic to reproduction and has been associated with various adverse effects in animal studies. Key findings include:

- Reproductive Toxicity : Studies indicate that exposure can lead to developmental issues in offspring.

- Cytotoxicity : In vitro assays demonstrate that Tetrasodium Azo can induce cytotoxic effects on human cell lines at elevated concentrations.

Case Studies

- Cancer Research

- Ecotoxicological Impact

- Dermatological Applications

Summary of Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Cancer Cell Proliferation | Dose-dependent inhibition observed | Potential therapeutic agent for cancer treatment |

| Ecotoxicology | Significant mortality in aquatic organisms | Need for environmental regulations |

| Dermatological Safety | Concerns over skin sensitization | Caution advised in cosmetic applications |

Properties

CAS No. |

6272-71-5 |

|---|---|

Molecular Formula |

C28H16N4Na4O16S4 |

Molecular Weight |

884.7 g/mol |

IUPAC Name |

tetrasodium;2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C28H20N4O16S4.4Na/c33-31(34)23-11-7-19(27(15-23)51(43,44)45)3-1-17-5-9-21(13-25(17)49(37,38)39)29-30-22-10-6-18(26(14-22)50(40,41)42)2-4-20-8-12-24(32(35)36)16-28(20)52(46,47)48;;;;/h1-16H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4/b3-1+,4-2+,30-29?;;;; |

InChI Key |

WMXWHKMEODSTIM-SGFVGHTISA-J |

Isomeric SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.